dl-2,3-二苯基琥珀酸二乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

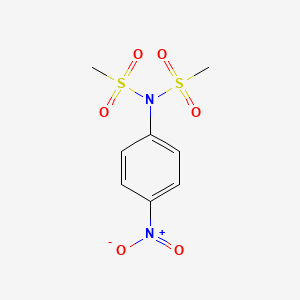

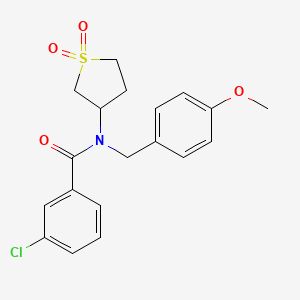

Dl-2,3-Diphenyl-succinic acid diethyl ester is a chemical compound with the molecular formula C20H22O4 and a molecular weight of 326.392 . It is not intended for human or veterinary use and is primarily used for research purposes.

Synthesis Analysis

The synthesis of dl-2,3-Diphenyl-succinic acid diethyl ester can be achieved through the esterification of succinic acid using ethanol . In this process, succinic acid is extracted from the fermentation broth using an aqueous two-phase system (ATPS) composed of ethanol and salts . The extracted succinic acid is then esterified with ethanol, as its ester has different physico-chemical properties that aid in its purification . The kinetics of this reaction obey a pseudo-first-order consecutive reaction .Chemical Reactions Analysis

The primary chemical reaction involving dl-2,3-Diphenyl-succinic acid diethyl ester is its synthesis through the esterification of succinic acid with ethanol . This reaction is a pseudo-first-order consecutive reaction .科学研究应用

催化升级和生物质利用

将乙酰丙酸催化升级为琥珀酸和二酚酸等有价值的化学品,突出了利用生物质生产工业相关化合物的潜力。本研究重点研究将可持续平台分子转化为一系列化学品,展示了催化剂在促进这些转化中的作用 (Pileidis & Titirici, 2016)。

有机合成和反应选择性

使用 TiCl4 对苯乙酸酯进行氧化偶联的研究导致了 dl- 和 meso-2,3-二苯基琥珀酸酯的生产。这项研究揭示了如何优化反应条件以获得高 dl 选择性,其中钛烯醇盐中间体在反应途径中起着至关重要的作用。这些发现对于开发有机化学中的选择性合成策略至关重要 (Matsumura et al., 1996)。

抗氧化活性与动力学分析

从膳食多酚到 DPPH 自由基的氢转移反应的动力学分析揭示了各种化合物的抗氧化特性。本研究强调了同时了解化学计量和 H 原子给体能力动力学的重要性,提供了对多酚及其相关酯的抗氧化机制的见解 (Goupy et al., 2003)。

酯化过程和催化剂效率

使用沸石催化剂将琥珀酸与苯酚直接酯化体现了催化剂设计和应用的进步。本研究展示了高产率的二苯基琥珀酸酯,强调了在酯化反应中使用固体酸催化剂的效率和环境效益。催化剂可循环利用并可应用于苯酚的多种二元羧酸,进一步突出了其在可持续化学合成中的实用性 (Le, Nishimura, & Ebitani, 2019)。

聚合物材料和生物降解性

聚(丁二酸丁二酯-共-乙二醇琥珀酸酯)和聚(丁二酸丁二酯-共-二甘醇琥珀酸酯)等可生物降解脂肪族聚酯的合成和表征代表了对环保材料开发的重大贡献。这些研究重点关注通过直接缩聚合成共聚物,探索它们的热、结晶和机械性能。此类研究对于推进具有针对特定应用的定制性能的可生物降解聚合物的生产至关重要 (Cao et al., 2002)。

属性

IUPAC Name |

diethyl (2S,3S)-2,3-diphenylbutanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAMWUWLDQUKAP-QZTJIDSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946930 |

Source

|

| Record name | Diethyl 2,3-diphenylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24097-93-6 |

Source

|

| Record name | Diethyl 2,3-diphenylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2823572.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2823574.png)

![Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate](/img/structure/B2823585.png)

![(Z)-3-phenoxy-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2823587.png)

![N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2823588.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2823592.png)

![7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2823593.png)